molecular formula C21H20FN3O3S B3012063 Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251619-33-6

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B3012063
CAS No.: 1251619-33-6
M. Wt: 413.47
InChI Key: UBNYJJUOBDOLLX-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a thiomorpholino group at position 2, a 3-fluoro-4-methylphenyl substituent at position 3, and a methyl ester at position 6. Quinazoline derivatives are known for their biological activities, including enzyme inhibition and anticancer properties. The thiomorpholino group (a sulfur-containing morpholine analog) may enhance solubility and hydrogen-bonding interactions, while the fluorine atom at the 3-position of the phenyl ring could improve metabolic stability and electronic effects .

Properties

IUPAC Name

methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-13-3-5-15(12-17(13)22)25-19(26)16-6-4-14(20(27)28-2)11-18(16)23-21(25)24-7-9-29-10-8-24/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNYJJUOBDOLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoro-4-methylbenzaldehyde with thiomorpholine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for ensuring consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles under various conditions (acidic, basic, or neutral).

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The table below compares key structural features of the target compound with similar quinazoline derivatives:

Compound Name Position 2 Substituent Position 3 Substituent Position 7 Substituent Key Functional Groups
Target Compound Thiomorpholino 3-Fluoro-4-methylphenyl Methyl ester Fluorine, thiomorpholino, ester
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Thioacetate 3-Methoxyphenyl Methyl ester Methoxy, thioacetate, ester
Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound 7) Thioxo (S) Phenyl Methyl ester Thiol, phenyl, ester
Methyl 3-isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate Sulfanyl (SH) Isobutyl Methyl ester Sulfanyl, isobutyl, ester
Key Observations:
  • Thiomorpholino vs.
  • Fluorine vs. Methoxy : The 3-fluoro-4-methylphenyl group may enhance electron-withdrawing effects and metabolic stability relative to the 3-methoxyphenyl group in .
  • Methyl Ester : Common across all compounds, this group likely aids in solubility and serves as a synthetic handle for further modifications .

Physicochemical and Computational Properties

Property Target Compound (Inferred) Methyl 3-isobutyl-2-mercapto-4-oxo-... () Compound 7 ()
LogD (pH 5.5) ~3.5–4.5* 5.5 Not reported
pKa ~6.4 (similar to ) 6.4 Not reported
H-Bond Donors 1 (thiomorpholino NH) 1 (sulfanyl SH) 1 (thioxo SH)
H-Bond Acceptors 5 (ester O, thiomorpholino) 3 3

*Estimated based on structural similarity to .

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